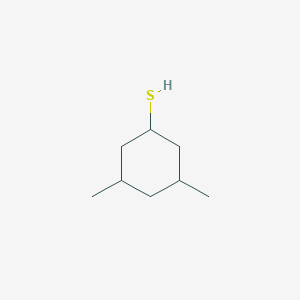
3,5-Dimethylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group (-SH) at the 1 position. Thiols are known for their strong and often unpleasant odors, which is a notable property of this compound as well.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 3,5-dimethylcyclohexanol. This process typically includes the following steps:
Oxidation: 3,5-Dimethylcyclohexanol is first oxidized to 3,5-dimethylcyclohexanone.
Reduction: The ketone is then reduced to 3,5-dimethylcyclohexane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation processes using similar reagents but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The thiol group can be reduced to a sulfide under specific conditions.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemical processes and as a model compound for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, protein folding, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.
3,5-Dimethylcyclohexanone: A ketone derivative used as an intermediate in the synthesis of 3,5-Dimethylcyclohexane-1-thiol.
Cyclohexanethiol: A thiol with a similar structure but without the methyl groups at the 3 and 5 positions.
Uniqueness
This compound is unique due to the presence of both the thiol group and the two methyl groups, which influence its reactivity and physical properties. The methyl groups can affect the steric hindrance and electronic environment of the thiol group, leading to distinct chemical behavior compared to other thiols .
Propiedades
Fórmula molecular |
C8H16S |
|---|---|
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
3,5-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 |
Clave InChI |
XIKAEBLEOHLHEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
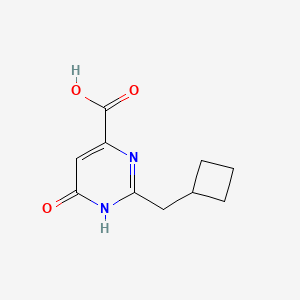
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
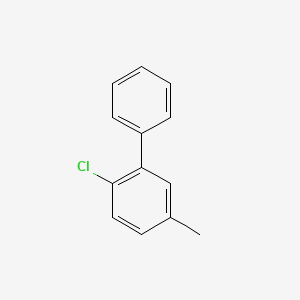
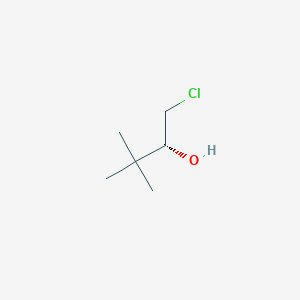
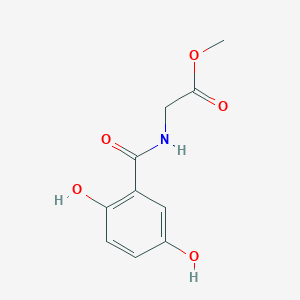

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
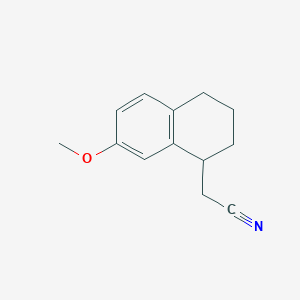
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
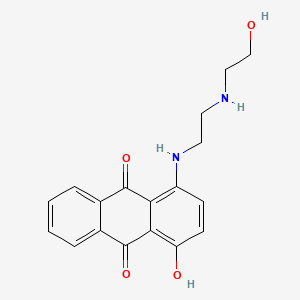
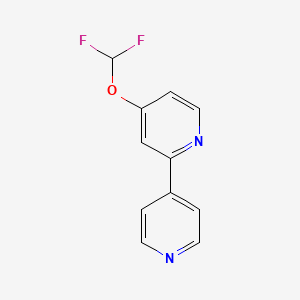
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
